

An In-depth Technical Guide to 3,5-Diethylphenol (CAS: 1197-34-8)

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Compound of Interest

Compound Name: 3,5-Diethylphenol

Cat. No.: B075064

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of **3,5-Diethylphenol** (CAS Number: 1197-34-8), a sterically hindered phenol of increasing interest in synthetic chemistry, material science, and drug discovery. This document collates its physicochemical properties, spectroscopic data, synthesis protocols, and known biological activities, presenting the information in a structured and accessible format for laboratory and development professionals.

Core Physicochemical and Spectroscopic Data

The fundamental properties of **3,5-Diethylphenol** are summarized below. This data is essential for its identification, handling, and application in experimental settings.

Physicochemical Properties

Quantitative data for **3,5-Diethylphenol** has been compiled from various sources to provide a comprehensive reference.

Property	Value	Source(s)
CAS Number	1197-34-8	[1] [2]
Molecular Formula	C ₁₀ H ₁₄ O	[1] [2]
Molecular Weight	150.22 g/mol	[1] [2]
IUPAC Name	3,5-diethylphenol	[1] [2]
Melting Point	76-77 °C	N/A
Boiling Point	248 °C @ 760 Torr	N/A
Density	0.9688 g/cm ³ (estimate)	N/A
LogP	3.33	N/A
EC Number	214-824-5	[2]

Spectroscopic Characterization

Spectroscopic analysis is critical for the unambiguous identification and structural confirmation of **3,5-Diethylphenol**.

Technique	Data Summary	Source(s)
^1H NMR	Spectrum available. Key signals correspond to aromatic, methylene, and methyl protons.	[2] [3]
^{13}C NMR	Data available, showing characteristic peaks for aromatic and aliphatic carbons.	N/A
Mass Spectrometry (MS)	Molecular ion peak (M^+) observed at m/z 150.	[1]
Infrared (IR) Spectroscopy	Spectrum available, showing characteristic O-H and C-H stretching frequencies.	[2] [4] [5]

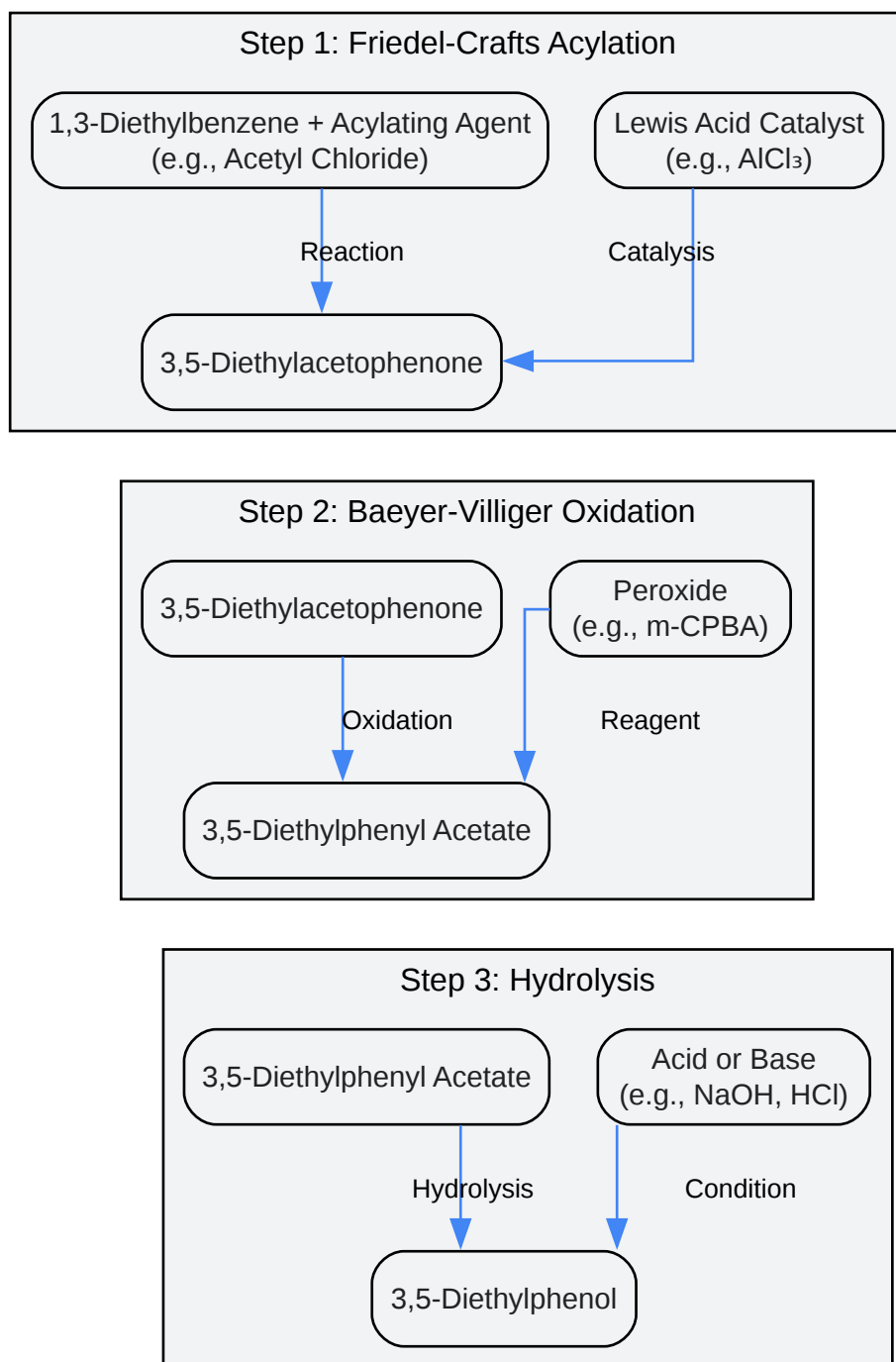
Experimental Protocols

Detailed methodologies for the synthesis and characterization of **3,5-Diethylphenol** are crucial for its practical application in research.

Synthesis of 3,5-Diethylphenol

Several synthetic routes to 3,5-disubstituted phenols have been established, primarily for the dimethyl analogue. These methods can be adapted for the synthesis of **3,5-Diethylphenol**. A plausible multi-step laboratory synthesis starting from 1,3-diethylbenzene is outlined below.

Workflow: Synthesis via Friedel-Crafts Acylation, Baeyer-Villiger Oxidation, and Hydrolysis



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Caption: Multi-step synthesis of **3,5-Diethylphenol**.

Protocol:

- **Friedel-Crafts Acylation:** 1,3-Diethylbenzene is reacted with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl_3). This electrophilic aromatic substitution introduces an acetyl group onto the aromatic ring, yielding 3,5-diethylacetophenone.[1]
- **Baeyer-Villiger Oxidation:** The resulting ketone, 3,5-diethylacetophenone, undergoes oxidation using a peroxide, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction inserts an oxygen atom between the carbonyl carbon and the aromatic ring to form an ester, 3,5-diethylphenyl acetate.[1]
- **Hydrolysis:** The final step involves the hydrolysis of the ester under acidic or basic conditions. Treatment with a strong acid (e.g., HCl) or base (e.g., NaOH) cleaves the ester bond to yield the desired **3,5-Diethylphenol** product.[1]

Biological Activity and Signaling Pathways

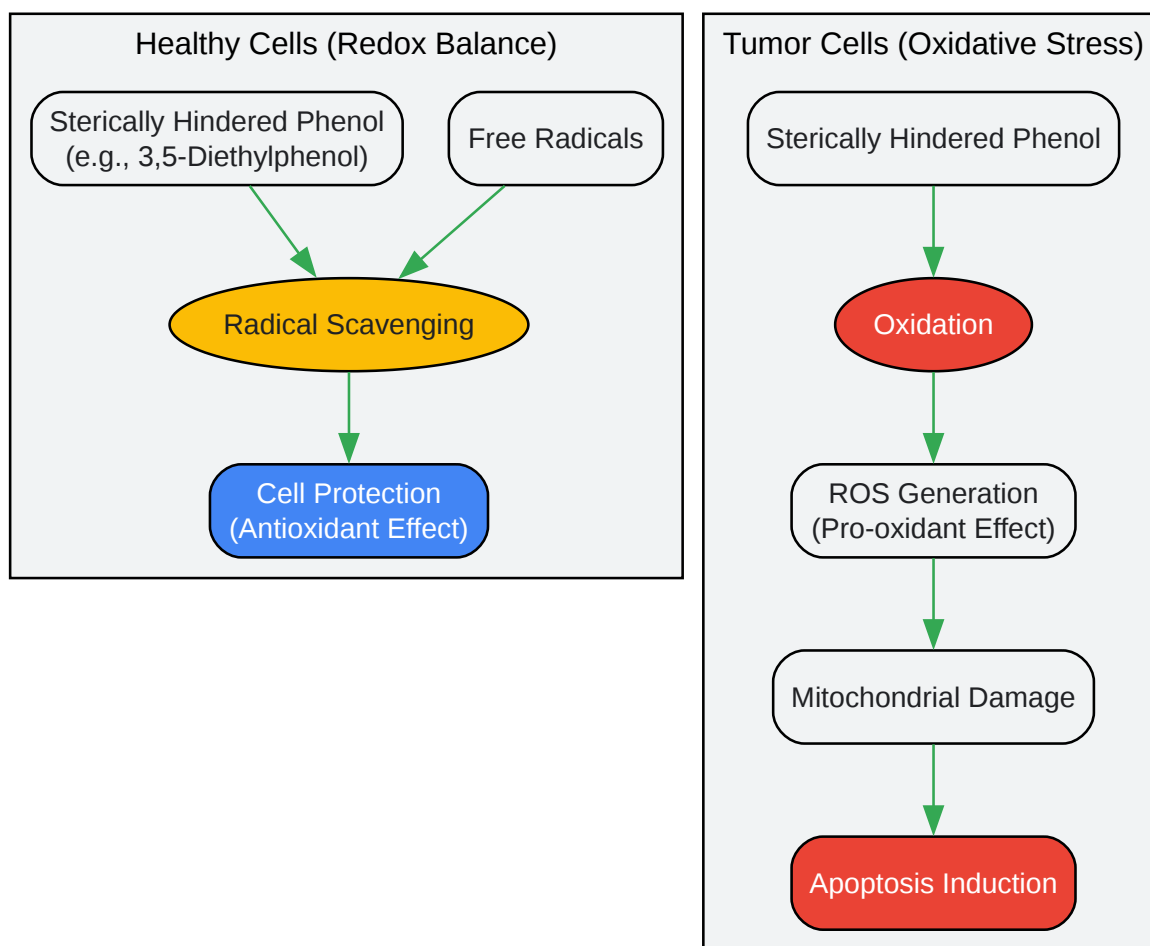
While specific signaling pathways for **3,5-Diethylphenol** are not extensively documented, its classification as a sterically hindered phenol (SHP) places it within a class of compounds known for significant biological activities, including antioxidant and cytotoxic effects.

Dual Role of Sterically Hindered Phenols

SHPs exhibit a "chameleonic" ability to switch from being antioxidants in healthy tissues to pro-oxidants that generate reactive oxygen species (ROS) in tumor cells.[6] This dual activity makes them promising candidates for drug development, particularly in oncology.

- **Antioxidant Activity:** In normal physiological conditions, the phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals, thereby protecting cells from oxidative damage.[1][7] This is the basis for their use as antioxidants in various industries.[8][9]
- **Pro-oxidant and Cytotoxic Activity:** In the microenvironment of tumor cells, which is often characterized by oxidative stress, SHPs can be oxidized to form phenoxyl radicals and quinone methides.[6] This process can lead to the generation of cytotoxic ROS, inhibition of glycolysis, dissipation of the mitochondrial membrane potential, and ultimately, induction of apoptosis (programmed cell death) through the intrinsic mitochondrial pathway.[6]

Logical Workflow: Bioactivity of Sterically Hindered Phenols



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Caption: Dual antioxidant/pro-oxidant roles of SHPs.

This paradoxical behavior is a key area of research for developing targeted cancer therapies. The specific activity of **3,5-Diethylphenol** within this class would depend on its precise redox properties and interactions with cellular components. Further research is warranted to elucidate its specific molecular targets and pathways.[6]

Safety and Handling

As with its analogue 3,5-dimethylphenol, **3,5-Diethylphenol** should be handled with care in a laboratory setting. It is classified as harmful if swallowed, and causes skin and serious eye irritation.[2] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume

hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

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References

- 1. 3,5-Diethylphenol | High-Purity Reagent Supplier [benchchem.com]
- 2. 3,5-Diethylphenol | C₁₀H₁₄O | CID 33660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL-induced retinal pigment epithelial cell death as a potential pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
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